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Compound of Interest

Compound Name: UNC8153 TFA

Cat. No.: B13909994

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of UNC8153, a
potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2)
protein. UNC8153 acts as a molecular glue, inducing the proteasome-dependent degradation
of NSD2, which subsequently reduces the levels of histone 3 dimethylated at lysine 36
(H3K36me?2).[1][2] This document outlines the effective dosages, experimental protocols, and
the underlying mechanism of action to facilitate the use of UNC8153 in cancer research and
drug development.

Quantitative Data Summary

UNC8153 has been demonstrated to be a highly effective degrader of NSD2 across various
cell lines. The following tables summarize the key quantitative data for in vitro applications.
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Parameter Value Cell Line Notes

In vitro binding to the
Binding Affinity (Kd) 24 nM - PWWP1 domain of
NSD2.

Concentration

Degradation Constant required for 50%
0.35 uM U20S _
(DC50) degradation of NSD2
protein.

Significant NSD2
3-10uM u20s degradation observed

within this range.

Effective

Concentration Range

Time required to

Time to Maximal achieve the highest
) 4 - 6 hours u20s
Degradation level of NSD2
degradation.
Demonstrates

. . phenotypic effects in
Anti-adhesion Effect Up to 20 uM (96h) KMS11 )
multiple myeloma

cells.[1]

) Exhibits mild cytotoxic
o Mild effects up to 20 ) )
Cytotoxicity MML1.S effects in multiple
MM (96h)
myeloma cells.[1]

Mechanism of Action

UNC8153 functions as a targeted protein degrader. It selectively binds to the PWWP1 domain
of NSD2 and recruits components of the ubiquitin-proteasome system in a neddylation-
dependent manner.[1] This leads to the ubiquitination and subsequent degradation of NSD2 by
the proteasome, resulting in a decrease in H3K36me2 levels.
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Caption: Mechanism of UNC8153-mediated NSD2 degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

e Cell Lines:
o U20S (human bone osteosarcoma)
o KMS11 (human multiple myeloma)
o MML1.S (human multiple myeloma)

e Culture Medium:
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o U20S: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin.

o KMS11 and MM1.S: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-
Streptomycin.

o Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

o UNCB8153 TFA Preparation: Prepare a stock solution of UNC8153 TFA in DMSO. Further
dilute in culture medium to the desired final concentrations. Ensure the final DMSO
concentration does not exceed 0.1% to avoid solvent-induced toxicity.

e Treatment: Add the diluted UNC8153 TFA to the cells at the concentrations and for the
durations specified in the experimental design. For time-course experiments, U20S cells
have been treated with 3 and 10 uM UNC8153 for up to 8 hours.[1]

In-Cell Western (ICW) for NSD2 Protein Quantification

This protocol is adapted for a 96-well plate format.
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Caption: In-Cell Western (ICW) experimental workflow.

Materials:
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e 96-well clear-bottom black plates

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS

o Odyssey Blocking Buffer (or equivalent)

e Primary Antibody: Rabbit anti-NSD2

e Secondary Antibody: IRDye-conjugated Goat anti-Rabbit IgG

o Odyssey Imaging System (or equivalent)

Procedure:

e Cell Seeding: Seed cells (e.g., U20S) into a 96-well plate at a density that will result in 70-
80% confluency at the time of the experiment.

o Treatment: Treat cells with a serial dilution of UNC8153 (e.g., 0.01 to 30 uM) for the desired
time (e.g., 6 hours). Include a DMSO-only control.

o Fixation: Gently remove the culture medium and add 100 uL of 4% PFA to each well.
Incubate for 20 minutes at room temperature.

o Permeabilization: Wash wells three times with 200 pL of PBS. Add 100 pL of 0.1% Triton X-
100 in PBS to each well and incubate for 20 minutes at room temperature.

e Blocking: Wash wells three times with PBS. Add 150 pL of Odyssey Blocking Buffer to each
well and incubate for 1.5 hours at room temperature.

e Primary Antibody Incubation: Dilute the primary anti-NSD2 antibody in Odyssey Blocking
Buffer. Remove the blocking buffer and add 50 pL of the diluted primary antibody to each
well. Incubate overnight at 4°C.

e Secondary Antibody Incubation: Wash wells five times with PBS containing 0.1% Tween-20.
Add 50 pL of the diluted IRDye-conjugated secondary antibody to each well. Incubate for 1
hour at room temperature, protected from light.
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e Imaging: Wash wells five times with PBS containing 0.1% Tween-20. Remove the final wash
and allow the plate to dry. Scan the plate using an Odyssey Imaging System in the
appropriate channel (e.g., 800 nm).

e Analysis: Quantify the fluorescence intensity in each well. Normalize the signal to a cell
staining dye (e.g., DRAQ5) or a housekeeping protein to account for cell number variations.
Calculate the DC50 value from the dose-response curve.

Western Blotting for NSD2 and H3K36me2

Procedure:

o Cell Lysis: After treatment with UNC8153, wash cells with ice-cold PBS and lyse them in
RIPA buffer supplemented with protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pug) on an SDS-
polyacrylamide gel and transfer to a PVDF membrane.

o Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with
0.1% Tween-20 (TBST) for 1 hour at room temperature.

e Antibody Incubation: Incubate the membrane with primary antibodies against NSD2,
H3K36me2, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an appropriate imaging system.

e Analysis: Quantify band intensities and normalize to the loading control.

NanoBRET™ Ubiquitination Assay

This assay is used to monitor the ubiquitination of NSD2 in live cells following treatment with
UNC8153. It typically involves the expression of a NanoLuc-NSD2 fusion protein (donor) and a
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HaloTag-Ubiquitin fusion protein (acceptor).
General Protocol Outline:

o Transfection: Co-transfect cells with plasmids encoding NanoLuc-NSD2 and HaloTag-
Ubiquitin.

e Plating: Plate the transfected cells in a white, 96-well assay plate.

o HaloTag Labeling: Add the HaloTag NanoBRET™ 618 Ligand to the cells to label the
HaloTag-Ubiquitin.

o Treatment: Treat the cells with UNC8153 at various concentrations.
e Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

e Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using
a luminometer capable of filtered luminescence measurements.

¢ Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to
determine the extent of ubiquitination. An increase in the BRET ratio indicates increased
proximity between NSD2 and ubiquitin.

For a detailed protocol, refer to the manufacturer's instructions for the NanoBRET™
Ubiquitination Assay.

These notes and protocols should serve as a valuable resource for the successful in vitro
application of UNC8153 TFA. As with any experimental procedure, optimization may be
required for specific cell lines and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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H3K36me2 - PMC [pmc.ncbi.nim.nih.gov]

o 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of
H3K36me2 - PubMed [pubmed.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [Application Notes and Protocols for UNC8153 TFAin In
Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13909994#unc8153-tfa-dosage-for-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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